molecular formula C14H26N4O8 B103730 Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester CAS No. 17350-57-1

Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester

Cat. No. B103730
CAS RN: 17350-57-1
M. Wt: 378.38 g/mol
InChI Key: OHDLJZGTUGVLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester, also known as tetraethyl pyrophosphate (TEPP), is a colorless, odorless, and highly toxic organophosphate compound. It is widely used as a pesticide and insecticide in agriculture and veterinary medicine. TEPP is also used as a chemical warfare agent due to its potent neurotoxic effects.

Mechanism Of Action

TEPP inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme and forming a stable phosphorylated intermediate. This results in the irreversible inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine leads to the overstimulation of the nervous system, causing symptoms such as muscle twitching, seizures, and respiratory failure.

Biochemical And Physiological Effects

TEPP has a wide range of biochemical and physiological effects on humans and animals. It causes inhibition of acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This leads to symptoms such as muscle twitching, seizures, respiratory failure, and death. TEPP also affects other enzymes and neurotransmitters in the nervous system, leading to a wide range of physiological effects such as cardiovascular collapse, gastrointestinal distress, and neurobehavioral changes.

Advantages And Limitations For Lab Experiments

TEPP is a potent neurotoxic compound that is widely used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. It has several advantages for lab experiments, such as its high potency, stability, and reproducibility. However, TEPP also has several limitations, such as its high toxicity, which requires careful handling and disposal, and its limited solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

TEPP has several potential future directions for research. One area of research is the development of new antidotes and therapies for organophosphate poisoning. Another area of research is the development of new pesticides and insecticides that are less toxic and more environmentally friendly. TEPP can also be used as a tool to study the role of acetylcholinesterase and other enzymes in the nervous system and their potential as drug targets for neurological disorders. Finally, TEPP can be used as a model compound to study the mechanism of action of other neurotoxic compounds and their effects on the nervous system.

Synthesis Methods

TEPP can be synthesized by the reaction between phosphorus oxychloride and diethyl malonate. The reaction is exothermic and requires careful handling due to the high toxicity of the product. TEPP can also be synthesized by the reaction between phosphorus trichloride and diethyl malonate in the presence of a base.

Scientific Research Applications

TEPP has been extensively studied for its neurotoxic effects on humans and animals. It is used as a model compound to study the mechanism of action of organophosphate pesticides and nerve agents. TEPP inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and leading to symptoms such as muscle twitching, seizures, respiratory failure, and death.

properties

CAS RN

17350-57-1

Product Name

Carbamic acid, 1,2-ethanediylidenetetrakis-, tetraethyl ester

Molecular Formula

C14H26N4O8

Molecular Weight

378.38 g/mol

IUPAC Name

ethyl N-[1,2,2-tris(ethoxycarbonylamino)ethyl]carbamate

InChI

InChI=1S/C14H26N4O8/c1-5-23-11(19)15-9(16-12(20)24-6-2)10(17-13(21)25-7-3)18-14(22)26-8-4/h9-10H,5-8H2,1-4H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)

InChI Key

OHDLJZGTUGVLBO-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC

Canonical SMILES

CCOC(=O)NC(C(NC(=O)OCC)NC(=O)OCC)NC(=O)OCC

Other CAS RN

17350-57-1

synonyms

Ethanediylidenetetracarbamic acid tetraethyl ester

Origin of Product

United States

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